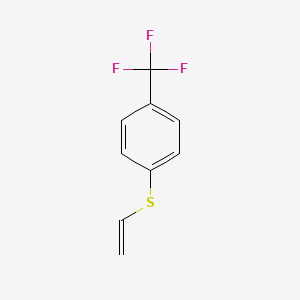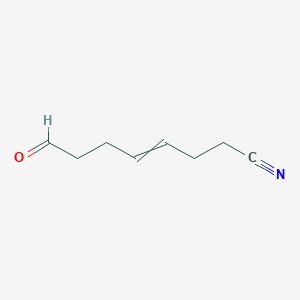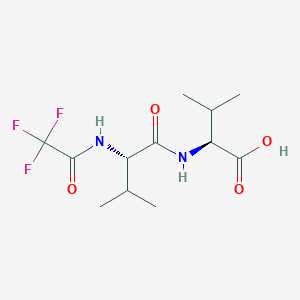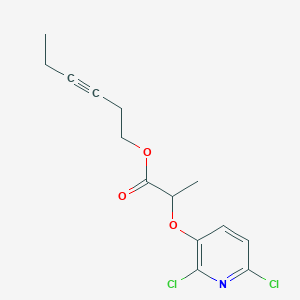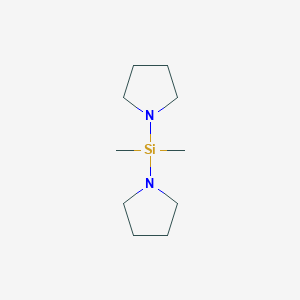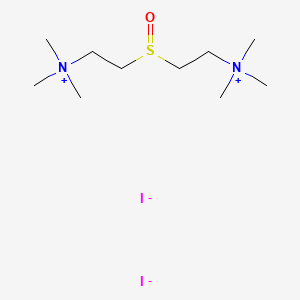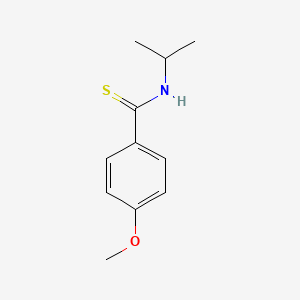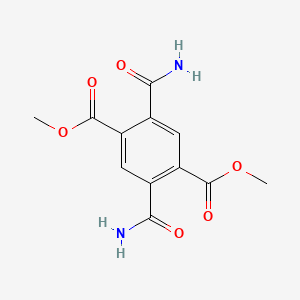
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14N2O6 It is a derivative of terephthalic acid, where the carboxyl groups are esterified with methanol and the benzene ring is substituted with carbamoyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dicarbamoylterephthalic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ester derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The carbamoyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: This compound has amino groups instead of carbamoyl groups, leading to different reactivity and applications.
Dimethyl terephthalate: Lacks the carbamoyl groups, making it less versatile in certain chemical reactions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring, resulting in different physical and chemical properties.
Uniqueness
Dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate is unique due to the presence of both ester and carbamoyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Número CAS |
63037-42-3 |
|---|---|
Fórmula molecular |
C12H12N2O6 |
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
dimethyl 2,5-dicarbamoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(17)7-3-6(10(14)16)8(12(18)20-2)4-5(7)9(13)15/h3-4H,1-2H3,(H2,13,15)(H2,14,16) |
Clave InChI |
CWBODLDPZULRPG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1C(=O)N)C(=O)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





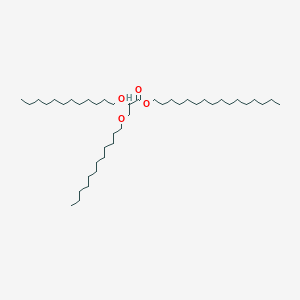
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
